molecular formula C8H11NO2 B1288675 2-(Propan-2-yloxy)pyridin-3-ol CAS No. 1231977-15-3

2-(Propan-2-yloxy)pyridin-3-ol

Cat. No.: B1288675
CAS No.: 1231977-15-3
M. Wt: 153.18 g/mol
InChI Key: AEKPFESCTCGDEA-UHFFFAOYSA-N
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Description

“2-(Propan-2-yloxy)pyridin-3-ol” is a chemical compound with the molecular formula C8H11NO2 . It is used in various applications in the chemical industry .


Synthesis Analysis

The synthesis of pyridine derivatives, including “this compound”, can be achieved through the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . This method is promising for the preparation of various pyridin-5-ols and pyridin-N-oxides .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C8H11NO2/c1-6(2)11-8-7(10)4-3-5-9-8/h3-6,10H,1-2H3 . The molecular weight of the compound is 153.18 .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . The compound has a molecular weight of 153.18 .

Scientific Research Applications

Synthesis and Medicinal Chemistry

Pyridine derivatives, including those derived from propargylic alcohols, are crucial in medicinal chemistry due to their broad spectrum of biological activities. Mishra, Nair, and Baire (2022) discuss the utility of propargylic alcohols in synthesizing pyridines, quinolines, and isoquinolines, emphasizing their importance in drug discovery, highlighting their roles in the synthesis of vitamins, nucleic acids, pharmaceuticals, and agrochemicals (Mishra, Nair, & Baire, 2022).

Chemosensing and Analytical Applications

Pyridine derivatives are recognized for their chemosensing capabilities, notably in detecting ions and neutral species. Abu-Taweel et al. (2022) reviewed the synthetic routes, structural characterization, and applications of pyridine derivatives in analytical chemistry, underscoring their potential as chemosensors for various species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).

Corrosion Inhibition

The application of quinoline derivatives, a class closely related to pyridines, as corrosion inhibitors, is another significant area. Verma, Quraishi, and Ebenso (2020) reviewed the effectiveness of these compounds in preventing metallic corrosion, indicating the relevance of pyridine derivatives in material science (Verma, Quraishi, & Ebenso, 2020).

Catalysis

In catalysis, pyridine-based compounds facilitate numerous transformations. The diversity of heterocyclic N-oxide molecules, including those from pyridine, showcases their importance in organic synthesis, catalysis, and drug applications, offering insights into the versatile roles of pyridine derivatives in advancing chemistry and medicinal research (Li et al., 2019).

Safety and Hazards

The safety information for “2-(Propan-2-yloxy)pyridin-3-ol” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

Future Directions

The future directions for “2-(Propan-2-yloxy)pyridin-3-ol” and other pyridine derivatives include improving the poor reaction success of 2-pyridyl boron nucleophiles in Suzuki–Miyaura cross-coupling reactions . This challenge is known as the “2-pyridyl organometallic cross-coupling problem” and there is particular interest in solving it .

Properties

IUPAC Name

2-propan-2-yloxypyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-6(2)11-8-7(10)4-3-5-9-8/h3-6,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKPFESCTCGDEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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